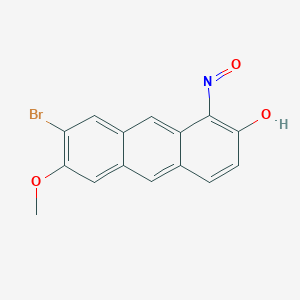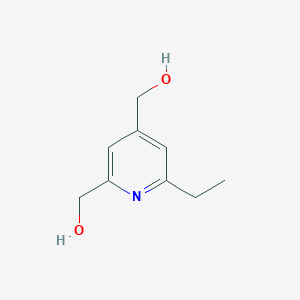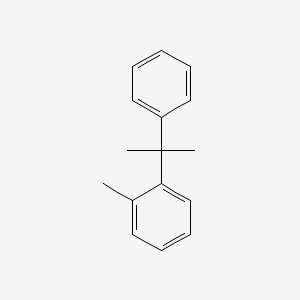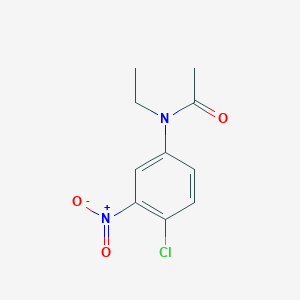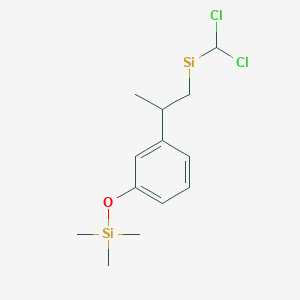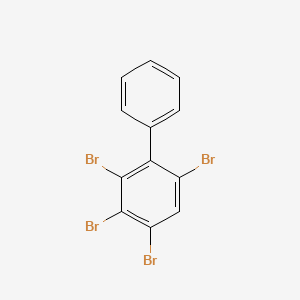
2,3,4,6-Tetrabromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
Métodos De Preparación
The synthesis of 2,3,4,6-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the direct bromination of biphenyl in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve more advanced techniques such as the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2,3,4,6-Tetrabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form polybrominated biphenyl oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated biphenyls.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrabromobiphenyl has been studied extensively for its applications in various fields:
Mecanismo De Acción
2,3,4,6-Tetrabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism and detoxification of various xenobiotic compounds, but it can also result in toxic effects, including disruption of cellular processes and induction of oxidative stress .
Comparación Con Compuestos Similares
2,3,4,6-Tetrabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds such as 2,3,3’,4’-Tetrabromobiphenyl and 2,2’,4,5’-Tetrabromobiphenyl . Compared to these similar compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects . The presence of bromine atoms at the 2, 3, 4, and 6 positions on the biphenyl structure makes it distinct from other polybrominated biphenyls, which may have different substitution patterns and, consequently, different properties and applications .
Propiedades
Número CAS |
115245-10-8 |
|---|---|
Fórmula molecular |
C12H6Br4 |
Peso molecular |
469.79 g/mol |
Nombre IUPAC |
1,2,3,5-tetrabromo-4-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
XHVQAQZZPWSOSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


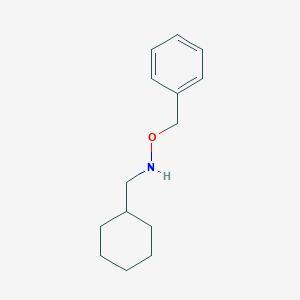
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

